2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid
Overview
Description
2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a cyclopropyl group and a pyrrole ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrrole ring. One common method involves the reaction of cyclopropyl bromide with a pyrrole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrole ring.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce partially or fully saturated derivatives.
Scientific Research Applications
2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrole ring can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1H-Pyrrol-1-yl)acetic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylacetic acid: Does not contain the pyrrole ring, leading to different chemical and biological properties.
2-Cyclopropyl-2-(1H-indol-1-yl)acetic acid: Contains an indole ring instead of a pyrrole ring, which can result in different interactions and activities.
Uniqueness: 2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a diverse range of applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-cyclopropyl-2-pyrrol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJPBOANQBOMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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